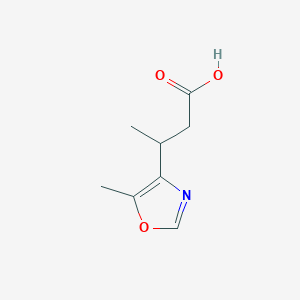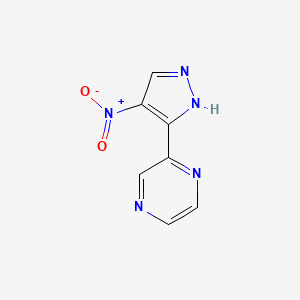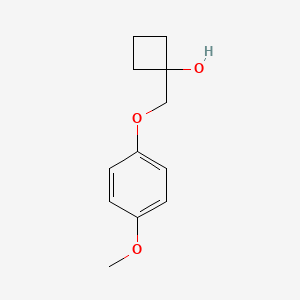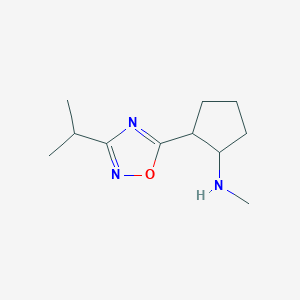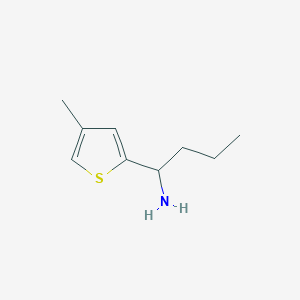
1-(4-Methyl-2-thienyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2-thienyl)butylamine is an organic compound with the molecular formula C9H15NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a butylamine side chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-thienyl)butylamine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with butylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Methyl-2-thienyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, converting the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Alkylated or acylated thiophene derivatives.
科学的研究の応用
1-(4-Methyl-2-thienyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active thiophene derivatives.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-(4-Methyl-2-thienyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Thiophene: The parent compound of 1-(4-Methyl-2-thienyl)butylamine, known for its aromaticity and chemical versatility.
2-Thiophenemethanamine: A related compound with a similar structure but different substitution pattern.
4-Methylthiophene: Another derivative of thiophene with a methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamine side chain enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC名 |
1-(4-methylthiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-4-8(10)9-5-7(2)6-11-9/h5-6,8H,3-4,10H2,1-2H3 |
InChIキー |
ZXUUDZDHMXZROO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=CS1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



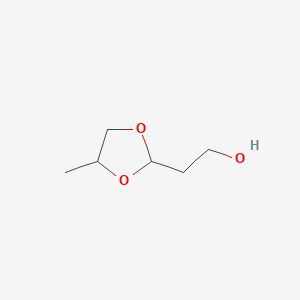
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
![tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
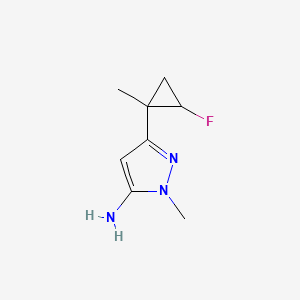
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
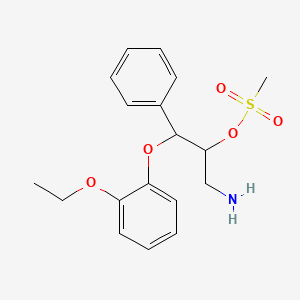

![1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
